molecular formula C24H24N2O2S B11027940 4,4,5',6,8-pentamethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

4,4,5',6,8-pentamethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11027940
M. Wt: 404.5 g/mol
InChI Key: OSFXYNKICFYGKY-UHFFFAOYSA-N
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Description

4,4,5’,6,8-pentamethyl-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a combination of pyrroloquinoline and thiazolidine rings, making it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 4,4,5’,6,8-pentamethyl-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method allows for the formation of the spiro linkage and the incorporation of the thiazolidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4,5’,6,8-pentamethyl-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline or thiazolidine rings.

Scientific Research Applications

4,4,5’,6,8-pentamethyl-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological activities, it is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4,5’,6,8-pentamethyl-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by the compound’s functional groups and the spiro linkage, which provide the necessary binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4,4,5’,6,8-pentamethyl-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione include other spiro compounds with quinoline and thiazolidine rings. Some examples are:

The uniqueness of 4,4,5’,6,8-pentamethyl-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its specific combination of functional groups and the spiro linkage, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

5,6',9',11',11'-pentamethyl-3-phenylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C24H24N2O2S/c1-14-11-18-15(2)13-23(4,5)26-20(18)19(12-14)24(22(26)28)25(21(27)16(3)29-24)17-9-7-6-8-10-17/h6-13,16H,1-5H3

InChI Key

OSFXYNKICFYGKY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2(S1)C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)C)C5=CC=CC=C5

Origin of Product

United States

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